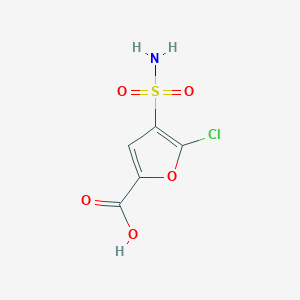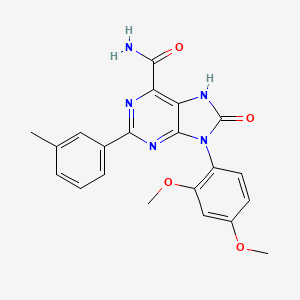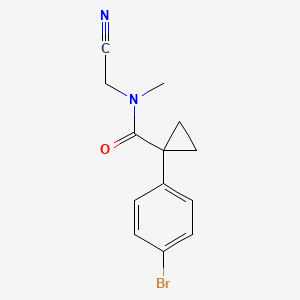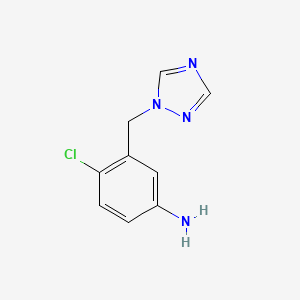![molecular formula C7H15NO2S B2856238 2-{[3-(Aminomethyl)thiolan-3-yl]oxy}ethan-1-ol CAS No. 1698157-65-1](/img/structure/B2856238.png)
2-{[3-(Aminomethyl)thiolan-3-yl]oxy}ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-{[3-(Aminomethyl)thiolan-3-yl]oxy}ethan-1-ol” is a chemical compound with the CAS Number: 1698157-65-1 . It has a molecular weight of 177.27 and its IUPAC name is 2-((3-(aminomethyl)tetrahydrothiophen-3-yl)oxy)ethan-1-ol . It is a versatile compound used in scientific research, with potential applications in various fields such as drug discovery, organic synthesis, and material science.
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H15NO2S/c8-5-7(10-3-2-9)1-4-11-6-7/h9H,1-6,8H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Wissenschaftliche Forschungsanwendungen
Cationic Polyester Synthesis
A study by Darcos et al. (2012) utilized thiol–ene click chemistry to prepare novel functional polyesters containing amino groups. These polyesters were derived from alkene-functional poly(e-caprolactone)s, which were then modified to introduce amino functionalities through a reaction with 2-(Boc-amino)ethanethiol, showcasing the utility of thiol-based reagents in polymer modification for creating functional materials with potential applications in biomedicine and materials science (Darcos, Sarah Antoniacomi, C. Paniagua, & J. Coudane, 2012).
Oxidation of Thiols to Disulfides
Samanta et al. (2016) explored the metal-free mild oxidation of thiols to disulfides in aqueous media, facilitated by 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (pytz). This process is significant for synthesizing disulfides from thiols, highlighting the reactivity and potential applications of thiols in the synthesis of organosulfur compounds, which are valuable in various chemical industries (S. Samanta, Shounak Ray, Abhisek Ghosh, & Papu Biswas, 2016).
Nucleophilic Thiol-Michael Chemistry
Liu et al. (2013) demonstrated the use of nucleophilic thiol-Michael chemistry to synthesize novel difunctional exo-7-oxanorbornenes, which could undergo ring-opening metathesis polymerization. This research underscores the versatility of thiol-Michael additions in creating novel monomers for polymerization, leading to materials with unique properties for technological applications (Meina Liu, B. Tan, R. Burford, & A. Lowe, 2013).
Photosensitized Oxyimination of Unactivated Alkenes
Patra et al. (2021) developed a metal-free photosensitization protocol for the addition of both amine and alcohol functionalities to alkene feedstocks in a single step, using oxime carbonate as a bifunctional reagent. This method represents a significant advance in organic synthesis, providing a new route to 1,2-aminoalcohols, compounds with widespread applications in pharmaceuticals and materials chemistry (Tuhin Patra, M. Das, C. Daniliuc, & F. Glorius, 2021).
Synthesis and Applications of Functionalized Mesoporous Organosilicas
Yang et al. (2005) synthesized thiol-functionalized mesoporous ethane-silicas with large pores by co-condensation, using surfactants in an acidic medium. These materials, characterized by their ordered hexagonal mesoscopic structure and uniform pore size, demonstrate the potential of thiol-functionalized materials in adsorption and catalysis, offering insights into the design of porous materials for environmental and chemical processing applications (Qihua Yang, Jian Liu, Jie Yang, Lei Zhang, Zhaochi Feng, Jing Zhang, & Can Li, 2005).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[3-(aminomethyl)thiolan-3-yl]oxyethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S/c8-5-7(10-3-2-9)1-4-11-6-7/h9H,1-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYKTSXQLVARTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(CN)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(Aminomethyl)thiolan-3-yl]oxy}ethan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2856160.png)


![Tert-butyl N-[1-[[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]methyl]cyclopropyl]carbamate](/img/structure/B2856163.png)


![5-[(2-Chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B2856166.png)



![2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide oxalate](/img/structure/B2856171.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(cyclopentylthio)acetamide](/img/structure/B2856173.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,2-diethoxyethyl)oxalamide](/img/structure/B2856177.png)